Ethyl 5-nitro-1,3-thiazole-4-carboxylate
Description
Ethyl 5-nitro-1,3-thiazole-4-carboxylate is a nitro-substituted thiazole derivative characterized by a nitro (-NO₂) group at the 5-position and an ester (-COOEt) group at the 4-position of the thiazole ring. This compound serves as a versatile intermediate in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which enhances electrophilic reactivity and influences biological activity. Its synthesis typically involves nitration of precursor thiazoles or condensation reactions using nitro-containing building blocks .
Properties
IUPAC Name |
ethyl 5-nitro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-6(9)4-5(8(10)11)13-3-7-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTVCTRQXZTMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitro-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with thiourea and sodium nitrite. The reaction is carried out in an acidic medium, usually hydrochloric acid, at a temperature of around 0-5°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOMe) or potassium carbonate (K2CO3).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted thiazole derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 5-nitro-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-nitro-1,3-thiazole-4-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and chemical properties of thiazole derivatives are highly dependent on substituent type and position. Key analogs and their distinctions are outlined below:
Table 1: Structural and Electronic Comparisons
Physicochemical Properties
- Lipophilicity: Nitro and trifluoromethyl groups increase logP values, enhancing membrane permeability. For instance, this compound (logP ~2.1) is more lipophilic than its amino analog (logP ~1.5) .
- Solubility: Ester groups improve solubility in organic solvents, while hydroxyl or amino substituents enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
